molecular formula C6H6N2O4 B12347462 6-methoxy-3-nitro-3H-pyridin-2-one

6-methoxy-3-nitro-3H-pyridin-2-one

Cat. No.: B12347462
M. Wt: 170.12 g/mol
InChI Key: CWAJLUJIQXLJCA-UHFFFAOYSA-N
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Description

6-Methoxy-3-nitro-3H-pyridin-2-one is a heterocyclic compound with the molecular formula C6H6N2O4 It is characterized by a pyridinone ring substituted with a methoxy group at the 6-position and a nitro group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-3-nitro-3H-pyridin-2-one typically involves the nitration of 6-methoxy-2-pyridone. One common method includes the following steps:

    Nitration: 6-Methoxy-2-pyridone is treated with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) to introduce the nitro group at the 3-position.

    Purification: The reaction mixture is then neutralized and the product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-nitro-3H-pyridin-2-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form different oxidation states.

Common Reagents and Conditions

    Reduction: Pd/C and hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4).

Major Products Formed

    Reduction: 6-Methoxy-3-amino-3H-pyridin-2-one.

    Substitution: Various substituted pyridinones depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the pyridinone ring.

Scientific Research Applications

6-Methoxy-3-nitro-3H-pyridin-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-methoxy-3-nitro-3H-pyridin-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological activity.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-3-nitropyridin-2-amine: Similar structure but with an amino group instead of a pyridinone ring.

    6-Methoxy-2,6-dihydro-3H-pyran-3-one: Similar methoxy substitution but with a different heterocyclic ring.

Uniqueness

6-Methoxy-3-nitro-3H-pyridin-2-one is unique due to the combination of its methoxy and nitro substituents on the pyridinone ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C6H6N2O4

Molecular Weight

170.12 g/mol

IUPAC Name

6-methoxy-3-nitro-3H-pyridin-2-one

InChI

InChI=1S/C6H6N2O4/c1-12-5-3-2-4(8(10)11)6(9)7-5/h2-4H,1H3

InChI Key

CWAJLUJIQXLJCA-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=O)C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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